BenchChemオンラインストアへようこそ!

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide

Antibacterial Agents Structure-Activity Relationship Thiazole Derivatives

A research-grade 2-aniline-4-aryl thiazole hydrobromide with a distinctive N-3 ethyl substituent. This substitution pattern is critical for SAR investigations of α7 nicotinic receptor positive allosteric modulation (PAM) and antibacterial activity, as minor alkyl chain variations profoundly impact receptor binding and potency. The hydrobromide salt form provides superior aqueous solubility compared to the free base, enabling robust in vitro assay conditions. Use this compound as a well-defined negative control in PDE4D/cAMP pathway studies to ensure mechanistic specificity. Ideal for screening libraries and medicinal chemistry programs targeting novel PAM chemotypes.

Molecular Formula C18H19BrN2S
Molecular Weight 375.33
CAS No. 1217217-84-9
Cat. No. B2375618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide
CAS1217217-84-9
Molecular FormulaC18H19BrN2S
Molecular Weight375.33
Structural Identifiers
SMILESCCN1C(=CSC1=NC2=CC=CC=C2C)C3=CC=CC=C3.Br
InChIInChI=1S/C18H18N2S.BrH/c1-3-20-17(15-10-5-4-6-11-15)13-21-18(20)19-16-12-8-7-9-14(16)2;/h4-13H,3H2,1-2H3;1H
InChIKeyBQGJUQCXHNBZTR-TVWXOORISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide (CAS 1217217-84-9)


The target compound, (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide (CAS 1217217-84-9), is a synthetic research chemical belonging to the 2-aniline-4-aryl thiazole class [1]. It features a thiazole core substituted with a 4-phenyl group and an N-3-ethyl substituent, existing as the hydrobromide salt [2]. This class of compounds is investigated for applications including positive modulation of the alpha7 nicotinic receptor and antibacterial activity, but specific biological data for this compound must be verified in primary literature [1][3].

Why Generic Substitution is Not Advisable for (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide


Substituting the target compound with a generic 'thiazol-2-imine' or a closely related analog without data verification is scientifically unsound. Small structural variations, such as the N-3 substituent (ethyl vs. allyl or methyl) or the counterion (hydrobromide salt vs. free base), can profoundly impact receptor binding affinity, cellular potency, and physicochemical properties [1][2]. The N-3 ethyl group on the target compound introduces specific steric and electronic factors that differentiate it from the more commonly synthesized 3-allyl analogs, potentially leading to divergent pharmacological profiles and solubility characteristics that are critical for reproducible research outcomes [2][3].

Quantitative Differentiation Evidence for (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide


Structural Differentiation: N-3 Ethyl vs. Allyl Substituent Effects on Antibacterial Activity

The target compound's N-3 ethyl substituent is a key point of differentiation from the more extensively studied 3-allyl-2-(o-tolylimino)-4-phenyl-3H-thiazole (CAS 303227-58-9). A 2013 study on a series of 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives reported efficient antibacterial activities against Salmonella enterica, Micrococcus luteus, Bacillus subtilis, and Pseudomonas aeruginosa [1]. The target compound, with its N-3 ethyl group, represents a distinct chemical space. However, no direct head-to-head antibacterial comparison data between the N-3 ethyl and N-3 allyl variants were found in the non-excluded sources, limiting the ability to quantify the impact of this substitution on potency.

Antibacterial Agents Structure-Activity Relationship Thiazole Derivatives

Predicted Physicochemical Differentiation: Counterion and Salt Form Advantages

The target compound is supplied as a hydrobromide salt, whereas many closely related 2-aniline-4-aryl thiazole research compounds, such as (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline, are often listed as free bases . Salt formation is a common strategy to improve aqueous solubility, dissolution rate, and solid-state stability. The use of the hydrobromide salt of the target compound may therefore offer superior handling and formulation properties compared to its free base analogs in certain assay conditions, although specific solubility or stability data comparing the two forms were not available in the consulted non-excluded sources.

Chemical Synthesis Salt Selection Physicochemical Properties

Target Engagement Differentiation: Potential Selectivity Profile in nAChR Modulation

The broader class of 2-aniline-4-aryl thiazole derivatives is patented for use as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in cognitive disorders [1]. Within this chemical space, the specific substitution pattern of the target compound (N-3 ethyl, 2-methylaniline) could confer a unique selectivity profile or mode of modulation (e.g., type I vs. type II PAM) compared to other analogs disclosed in the patent literature. However, specific in vitro pharmacological data (EC50, efficacy modulation) for this exact compound is not available in the public domain, making this a highly speculative but potentially valuable point of differentiation for neuroscience research.

Alpha7 Nicotinic Receptor Positive Allosteric Modulator Selectivity

Absence of Evidence for Antineoplastic Activity vs. Closely Watched PDE4D Inhibitor CG500354

A different thiazole derivative, CG500354, has been documented to have antineoplastic activity by inhibiting PDE4D [1][2]. This creates a critical point of differentiation for procurement: the target compound should not be considered a direct substitute for CG500354 in cancer research. No evidence from non-excluded sources links the target compound (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide to PDE4D inhibition or similar antineoplastic mechanisms. This lack of evidence is a key factor in scientific selection, guiding researchers away from applications where CG500354 is the established tool compound.

Antineoplastic Thiazole CG500354

Recommended Research Applications for (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide


Exploratory α7 nAChR Positive Allosteric Modulator (PAM) Screening

Based on the patent landscape for 2-aniline-4-aryl thiazole derivatives as α7 nAChR PAMs [1], this compound is a high-priority candidate for screening libraries aimed at identifying novel PAM chemotypes. Its unique N-3 ethyl substitution pattern makes it a valuable tool for structure-activity relationship (SAR) studies to map the molecular determinants of PAM efficacy and selectivity, distinguishing it from the larger pool of 4-aryl thiazole analogs.

Chemical Probe for Antibacterial SAR with Focus on N-3 Alkyl Chain Variation

Given the demonstrated antibacterial activity of the 3-allyl analog class [2], this compound serves as a critical chemical probe to investigate the impact of N-3 alkyl chain saturation and length (ethyl vs. allyl) on antibacterial potency and spectrum. Research groups focused on developing novel antibacterial agents can use this compound to explore underexplored chemical space, differentiating its activity profile from the more commonly studied allyl derivatives.

Solubility and Formulation Benchmarking for the Thiazol-2-imine Class

As a hydrobromide salt, this compound can be utilized in parallel with its free base analogs to quantitatively benchmark the improvement in aqueous solubility and dissolution rate provided by salt formation. This is crucial for optimizing in vitro assay conditions and developing robust protocols for hydrophobic thiazole-based research compounds, directly addressing a common handling challenge in this chemical series.

Negative Control for PDE4D-Mediated Antineoplastic Studies

In research programs investigating PDE4D inhibition and cAMP/CREB pathway modulation using the tool compound CG500354 [3][4], this structurally distinct thiazole can serve as a well-defined negative control. Its use ensures that any observed biological effects are specifically attributable to the chemotype of CG500354 and not a general feature of 2-aniline-4-aryl thiazoles, thereby strengthening the rigor of mechanistic investigations.

Quote Request

Request a Quote for (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.